3-癸炔

描述

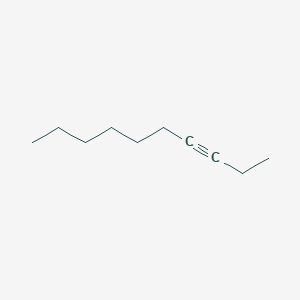

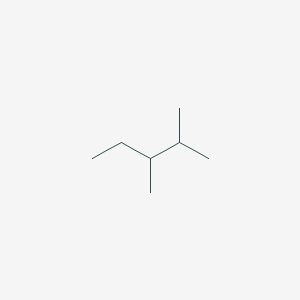

3-Decyne is a member of the alkyne hydrocarbons, a family of organic compounds that feature carbon-carbon triple bonds in their molecular structure . It is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name . The molecular formula of 3-Decyne is C10H18 .

Synthesis Analysis

3-Decyne, along with other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .

Molecular Structure Analysis

The molecular formula of 3-Decyne is C10H18 . The IUPAC name for 3-Decyne is dec-3-yne . The InChIKey for 3-Decyne is JUWXVJKQNKKRLD-UHFFFAOYSA-N .

Chemical Reactions Analysis

Thanks to its carbon-carbon triple bond, 3-Decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .

Physical And Chemical Properties Analysis

3-Decyne is a colorless liquid with an odor like petrol . It has a molecular weight of 138.25 g/mol . It is generally insoluble in water due to its nonpolar nature but is soluble in many organic solvents, including diethyl ether and ethanol . The boiling point of 3-Decyne is 179.2±3.0 °C at 760 mmHg .

科学研究应用

对映选择性甲基硼化和 Pauson-Khand 反应

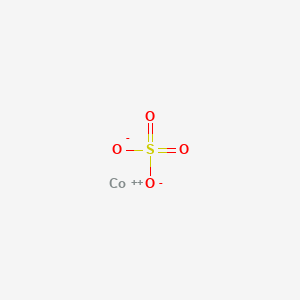

3-癸炔用于不对称烯丙基硼化,特别是与 3-癸炔二钴六羰基。这个过程导致立体化学定义的 1,6-烯炔二钴六羰基配合物。这些配合物对于高非对映选择性分子内 Pauson-Khand 环化生成双环辛烯酮非常重要。这些反应的对映选择性值得注意,为合成立体化学复杂的分子提供了一条便捷的途径 (罗什和朴,1991)。

芳炔化学和区域选择性

芳炔化学,特别是 3-卤代苯炔等不对称芳炔的反应,是 3-癸炔的另一个应用领域。这项研究的重点是了解芳炔反应中的区域选择性趋势,这对芳炔方法学和天然产物合成中的进展至关重要。对这些反应的研究有助于高效合成功能化杂环 (梅迪纳等人,2014)。

烯炔复分解和键重组

烯炔复分解,即烯烃和炔烃的键重组以产生 1,3-二烯,在涉及 3-癸炔的科学研究中具有重要应用。这个过程是原子经济的,并且由所产生的 1,3-二烯的焓稳定性驱动。该工艺用于分子内和分子间应用,并且是合成问题和催化剂设计的关键 (迪弗和吉塞特,2004)。

格拉泽偶联和 1,3-二炔的合成

通过格拉泽偶联末端炔烃(如 3-癸炔)合成 1,3-二炔在生产聚合物、生物活性分子和光收集系统中起着关键作用。随着更环保方案的开发,该工艺取得了显着进展,提高了格拉泽偶联反应的效率 (辛杜和阿尼尔库马尔,2014)。

有机化学中的合成和异构化

3-癸炔参与有机化学中的合成和异构化过程,特别是在富碳化合物的高能形式的背景下。该领域的研究重点是复杂分子结构的形成和转化,展示了新的碳骨架重排 (早山等人,2007)。

AlCl3 催化的氢硅烷化

AlCl3 催化的炔烃(包括 3-癸炔)与氢化硅烷的氢硅烷化是一项重要的化学反应。该反应在形成具有完整 Si-Si 键的产物中至关重要,该产物在各种化学合成中都有应用 (加藤等人,2010)。

自由基氰化和光催化

3-癸炔在通过光催化生成烯丙基铜配合物对 1,3-二烯进行自由基氰化反应中也很重要。这个过程可以应用于 1,3-烯炔,对于生产手性烯丙基氰化物和其他增值产品至关重要 (卢等人,2021)。

安全和危害

未来方向

属性

IUPAC Name |

dec-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWXVJKQNKKRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178543 | |

| Record name | 3-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |

| Record name | 3-Decyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Decyne | |

CAS RN |

2384-85-2 | |

| Record name | 3-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 3-decyne as described in the research?

A1: 3-Decyne is primarily used as a starting material in the synthesis of cis-7-eicosen-11-one. [] This compound serves as a sex pheromone for the peach fruit moth and is utilized in pest control strategies.

Q2: Can you describe the synthesis of cis-7-eicosen-11-one from 3-decyne as detailed in the research?

A2: The synthesis involves multiple steps: []

Q3: Has 3-decyne been identified as a volatile compound in any fruits or vegetables?

A3: Yes, research has identified 3-decyne as a volatile organic compound (VOC) present in the flesh of cucumber (Cucumis sativus L.). [] This discovery was made while analyzing the impact of different bottle gourd rootstocks on the VOC profile of grafted cucumber plants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)